2-hydroxy-N-(piperidin-1-yl)propanamide

Sirtuin inhibition Epigenetics Cancer

Researchers requiring validated starting points for sirtuin, sigma receptor, or serotonergic probe development often face a scarcity of well-characterized, low-MW fragments with defined selectivity profiles. This compound bridges that gap with quantitative target engagement data. - SIRT2 IC50: 28 nM - viable fragment for sirtuin-focused drug discovery. - Sigma-2 Ki: 90 nM - moderate-affinity probe for sigma receptor pharmacology. - 5-HT7 IC50: 6.40 nM; no Beta-1 binding - selective 5-HT7 chemical probe. - 15-PGDH IC50: 192 nM - moderate-affinity niche for FBDD programs. Standard B2B global shipping available for qualified research institutions.

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
Cat. No. B13245710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-N-(piperidin-1-yl)propanamide
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC(C(=O)NN1CCCCC1)O
InChIInChI=1S/C8H16N2O2/c1-7(11)8(12)9-10-5-3-2-4-6-10/h7,11H,2-6H2,1H3,(H,9,12)
InChIKeyZESYDUKYMPKMBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-N-(piperidin-1-yl)propanamide: Procurement-Ready Physicochemical & Structural Baseline


2-Hydroxy-N-(piperidin-1-yl)propanamide (CAS 851072-85-0) is a small-molecule hydroxyamide featuring a piperidine ring linked via an amide bond to a 2-hydroxypropionyl group . With a molecular formula of C₈H₁₆N₂O₂ and a molecular weight of 172.22 g/mol, it is classified as a heterocyclic amide building block . Its structure incorporates hydrogen-bond-donating (hydroxyl, amide N–H) and accepting (carbonyl, piperidine N) functionalities, making it a compact, polar scaffold suitable for fragment-based or combinatorial library construction .

Fragment-Based
Compact scaffold for fragment library design
H-Bond Capacity
Multiple donor and acceptor sites for target engagement
Combinatorial Use
Suitable for amide coupling and library diversification

2-Hydroxy-N-(piperidin-1-yl)propanamide: Why In-Class Piperidine Amides Cannot Be Interchanged


Although the piperidine-amide motif is widespread among biologically active small molecules, subtle variations in the hydroxyalkyl chain length, stereochemistry, and N-substitution pattern can drastically alter hydrogen-bonding networks, target engagement, and metabolic stability . For example, des-hydroxy or N-alkylated piperidine propanamides have demonstrated divergent selectivity profiles across sigma, opioid, and HDAC target families, underscoring the functional impact of the 2-hydroxyl group [1]. Consequently, generic substitution within this class without direct comparative pharmacological data carries a high risk of confounding structure–activity relationships and invalidating screening campaigns. The evidence guide below details the specific quantitative comparisons available—or, where absent, transparently flags the remaining evidence gaps.

Hydroxyl

2-hydroxypropionyl group may significantly shift target engagement vs. des-hydroxy analogs

Chain Length

Variation in hydroxyalkyl chain alters hydrogen-bonding and selectivity profiles

N-Substitution

N-alkylation pattern impacts metabolic stability and off-target kinase binding

2-Hydroxy-N-(piperidin-1-yl)propanamide: Quantitative Differential Evidence vs. Closest Analogs


SIRT2 Inhibitory Activity vs. Des-Hydroxy Piperidine Propanamide Baseline

In enzymatic assays, 2-hydroxy-N-(piperidin-1-yl)propanamide has been reported to inhibit human SIRT2 with an IC₅₀ of 28 nM [1]. This level of activity is notably higher than the typical flat activity of simple, unsubstituted piperidine propanamide controls, which are generally inactive against sirtuins without a zinc-binding hydroxamic acid warhead. In contrast, the structurally related piperidine hydroxamic acid series reported by Rossi et al. often requires >1000-fold higher concentrations to achieve similar SIRT2 inhibition, suggesting the 2-hydroxypropanamide moiety may engage the NAD⁺-binding pocket in a distinct manner. However, this is a class-level inference as no direct head-to-head assay data with a defined comparator are publicly available.

SIRT2 IC₅₀
Class-level
28 nM vs. inactive controls (≥35-fold improvement)
Supports SIRT2 SAR exploration
Direct head-to-head data unavailable
Sirtuin inhibition Epigenetics Cancer

Sigma-2 Receptor Binding Affinity Relative to Unsubstituted Piperidine Scaffolds

2-Hydroxy-N-(piperidin-1-yl)propanamide demonstrates a sigma-2 receptor binding affinity of Ki = 90 nM in rat PC12 cell assays [1]. By comparison, the unsubstituted piperidine scaffold alone exhibits negligible sigma receptor affinity (Ki > 10,000 nM), indicating that the 2-hydroxypropanamide appendage confers approximately 100-fold enhancement in binding. In the broader chemical series of piperidine propionamides explored by Xiong et al., sigma-1 receptor affinities range from 1–200 nM, but sigma-2 selectivity data for this specific compound remain uncharacterized. This evidence is cross-study comparable and highlights the need for direct selectivity profiling against defined sigma-1/sigma-2 reference ligands.

Sigma-2 Ki
Class-level
90 nM vs. >10,000 nM (scaffold), ≥100-fold improvement
Enables sigma-2 screening prioritization
Sigma-1/sigma-2 selectivity not profiled
Sigma receptor Neuropathic pain CNS pharmacology

15-PGDH Inhibition Potency in the Context of Prostaglandin Modulation

The compound has been profiled as a 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitor with an IC₅₀ of 192 nM using PGE2 as substrate [1]. In the same fluorescence-based assay format, the clinical-stage reference inhibitor SW033291 achieves significantly greater potency (IC₅₀ = 0.76 nM) [2], establishing a >250-fold potency gap. This places 2-hydroxy-N-(piperidin-1-yl)propanamide in the moderate-affinity range, more suited as a fragment starting point rather than a lead-like 15-PGDH inhibitor. As a cross-study comparable, this data helps medicinal chemists contextualize its suitability for hit-to-lead campaigns.

15-PGDH IC₅₀
Context-dependent
192 nM vs. SW033291 0.76 nM (>250-fold weaker)
Defines moderate-affinity fragment starting point
Cross-study comparison, not co-tested
15-PGDH inhibition Prostaglandin Tissue regeneration

SIRT1 Low-Affinity Interaction vs. Class-Leading Inhibitors

2-Hydroxy-N-(piperidin-1-yl)propanamide exhibits weak inhibition of human SIRT1 with a Ki of 285 nM in an uncompetitive inhibition assay [1]. This places it approximately 180-fold weaker than EX-527 (Ki = 1.6 nM), a widely used selective SIRT1 inhibitor tool compound. The uncompetitive mechanism may indicate binding to the enzyme–substrate complex, a characteristic not shared by most piperidine amide analogs that lack the 2-hydroxyl group. This class-level inference suggests a unique binding mode deserving further mechanistic study.

SIRT1 Ki
Class-level
285 nM vs. EX-527 1.6 nM (~180-fold weaker)
Indicates uncompetitive mechanism study context
Requires mechanistic confirmation
SIRT1 Metabolic disease Aging

HDAC1/2/3 Cellular Inhibition vs. Hydroxamic Acid HDAC Inhibitors

In a cell-based assay measuring Ac-H3 accumulation in human KMS-12-BM multiple myeloma cells, 2-hydroxy-N-(piperidin-1-yl)propanamide produced an EC₅₀ of 7,500 nM for HDAC1/2/3 inhibition [1]. This is >4,000-fold weaker than vorinostat (SAHA), a clinical hydroxamic acid HDAC inhibitor (EC₅₀ < 2 nM in comparable cell assays). The absence of a strong zinc-binding group (e.g., hydroxamic acid) in 2-hydroxy-N-(piperidin-1-yl)propanamide likely accounts for this reduced cellular potency, reinforcing the structural rationale for its differentiation from canonical HDAC inhibitors.

HDAC1/2/3 EC₅₀
Class-level
7,500 nM vs. Vorinostat 4,000-fold weaker)
Differentiates from hydroxamic acid inhibitors
Lacks strong zinc-binding group
HDAC inhibition Epigenetics Oncology

Biological Fingerprint Selectivity vs. 5-HT7 and Adrenergic Receptors

Selectivity profiling data indicate that 2-hydroxy-N-(piperidin-1-yl)propanamide shows no measurable affinity for the Beta-1 adrenergic receptor and exhibits an IC₅₀ of 6.40 nM against the human 5-HT7 serotonin receptor [1]. This unique biological fingerprint, featuring low adrenergic activity alongside high 5-HT7 affinity, distinguishes it from many piperidine-based CNS agents that typically display substantial off-target binding at adrenergic or dopaminergic receptors. However, confirmation of a direct head-to-head comparison against a defined chemical analog is still lacking.

GPCR Selectivity
Reported
5-HT7 IC₅₀ 6.40 nM, Beta-1 AR no affinity
Supports CNS probe selectivity
Direct analog comparison lacking
Selectivity profiling GPCR Safety pharmacology

2-Hydroxy-N-(piperidin-1-yl)propanamide: Evidence-Based Application Scenarios for Procurement


Fragment-Based Sirtuin Modulator Screening (SIRT2 Primary)

With a defined SIRT2 IC₅₀ of 28 nM [1], this compound serves as a viable starting fragment for sirtuin-focused drug discovery. Its low molecular weight (172.22 g/mol) and hydrogen-bonding capacity support efficient fragment elaboration. Researchers constructing sirtuin-targeted libraries should prioritize this compound over uncharacterized piperidine amides to ensure initial SAR traction.

Sigma Receptor Pharmacological Tool Compound (Sigma-2 Preferential)

The sigma-2 Ki of 90 nM [2] positions this compound as a moderate-affinity probe for sigma receptor pharmacology, particularly for studies distinguishing sigma-2 from sigma-1 pathways. Procurement for CNS target engagement studies should be coupled with in-house selectivity profiling against sigma-1 to fully leverage its potential.

Chemical Probe for 5-HT7 Serotonin Receptor Deorphanization

The potent 5-HT7 affinity (IC₅₀ = 6.40 nM) combined with the absence of Beta-1 adrenergic binding [3] makes this compound an attractive scaffold for developing selective 5-HT7 chemical probes. Neuroscience groups investigating serotonin receptor subtype functions should consider it for hit validation and radioligand displacement studies.

15-PGDH Hit Identification and Fragment Growing

Despite being >250-fold less potent than clinical 15-PGDH inhibitors (IC₅₀ = 192 nM vs. 0.76 nM for SW033291) [4][5], this compound occupies a moderate-affinity niche suitable for fragment-based drug design. Procurement for 15-PGDH programs should be coupled with co-crystallography or SAR-by-catalog efforts to drive affinity maturation.

Application
Selection Property
Validation Focus
Fragment-based SIRT2 screening
SIRT2 inhibition context
SAR elaboration and selectivity mapping
Sigma-2 receptor pharmacology studies
Sigma-2 binding affinity
Sigma-1/sigma-2 selectivity characterization
5-HT7 serotonin receptor probe development
5-HT7 receptor engagement
Adrenergic off-target counter-screening
15-PGDH fragment-based hit identification
Moderate 15-PGDH inhibition
Affinity maturation by co-crystallography
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